Compounds containing 1,2,4-triazole and thiopropanoate structures are often investigated in medicinal chemistry due to their potential biological activities, including:* Antimicrobial activity: [, , , ]* Analgesic and Anti-inflammatory activities: []* Herbicidal activity: []* HIV entry inhibition: []* Necroptosis inhibition: []
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a complex organic compound with the Chemical Abstracts Service (CAS) number 477301-63-6. This compound belongs to a class of triazole derivatives, which are known for their diverse biological activities, including antifungal and anticancer properties. The compound's unique structure combines an adamantane moiety with a triazole and a sulfanyl group, which may contribute to its potential pharmacological effects.
The compound is classified as a triazole derivative due to its incorporation of the 1,2,4-triazole ring. It is also categorized under the broader class of organic compounds containing sulfur and amide functionalities. Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is primarily sourced for research purposes and is available from various chemical suppliers .
The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate typically involves multiple synthetic steps. The general method includes:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
The molecular formula for ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is . The molecular weight is approximately 523.475 g/mol.
The compound features:
The structural representation can be derived from its SMILES notation: CCOC(=O)CSc1nnc(n1c1ccc(c(c1)Cl)Cl)CNC(=O)C12CC3CC(C2)CC(C1)C3
.
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate can undergo several chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate may involve:
Further studies are needed to elucidate the exact pathways involved in its action .
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate exhibits several notable physical and chemical properties:
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate has potential applications in various scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: